molecular formula C9H9BrO2 B135554 Methyl 4-(bromomethyl)benzoate CAS No. 2417-72-3

Methyl 4-(bromomethyl)benzoate

Cat. No. B135554
CAS RN: 2417-72-3
M. Wt: 229.07 g/mol
InChI Key: NLWBJPPMPLPZIE-UHFFFAOYSA-N
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Patent
US07776854B2

Procedure details

To a suspension of 150 g of methyl p-toluate and 195.5 g of NBS in CCl4 (1.67 L) under N2 at 50° C. was added portion wise over 30 min, solid benzoyl peroxide (5.0 g). There was no exothermic reaction observed. After heating for 2 hours at 50° C., the yellow solution was heated at 65° C. for 6 hrs. There was still some unreacted starting material. The suspension was stirred overnight at 65° C. After cooling to room temperature (r.t), the precipitate formed was filtered off and washed with 150 mL of CCl4 and the filtrate was concentrated to afford a yellow oil that solidified on standing. The title compound, containing a small fraction of starting material was used in the next step without further purification.
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
195.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.67 L
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([C:7]([O:9][CH3:10])=[O:8])=[CH:3][CH:2]=1.C1C(=O)N([Br:19])C(=O)C1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:19][CH2:11][C:1]1[CH:2]=[CH:3][C:4]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)OC)C
Name
Quantity
195.5 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
1.67 L
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred overnight at 65° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portion wise over 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
no exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
the yellow solution was heated at 65° C. for 6 hrs
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature (r.t)
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with 150 mL of CCl4
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to afford a yellow oil that solidified

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCC1=CC=C(C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.